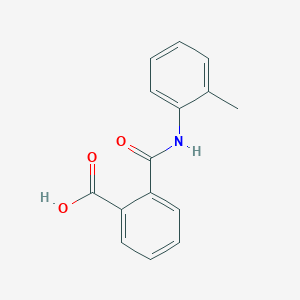

2-(o-Tolylcarbamoyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

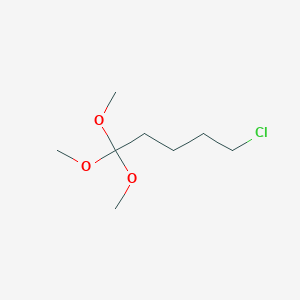

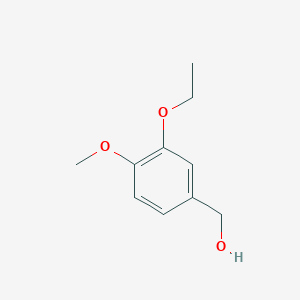

2-(o-Tolylcarbamoyl)benzoic acid is an organic compound with the molecular formula C15H13NO312. It is not intended for human or veterinary use and is used for research purposes only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid. However, a related compound, benzocaine, has been synthesized through electrophilic and nucleophilic reactions3. These reactions could potentially be adapted for the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid.Molecular Structure Analysis

The molecular structure of 2-(o-Tolylcarbamoyl)benzoic acid consists of a benzene ring attached to a carboxyl group1. The molecule has a molecular weight of 255.27 g/mol1. Further analysis of the molecular structure would require more specific data or computational modeling.

Chemical Reactions Analysis

Specific chemical reactions involving 2-(o-Tolylcarbamoyl)benzoic acid are not readily available. However, benzoic acid, a related compound, has been studied extensively. It reacts with hydroxyl radicals in both gas and aqueous phases4. The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid5.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(o-Tolylcarbamoyl)benzoic acid are not explicitly stated in the available literature. However, benzoic acid, a related compound, is a crystalline, colorless solid7. It is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols7.科学研究应用

-

Corrosion Inhibition

- Field: Materials Science

- Application: Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method: The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

-

Catalysis

- Field: Chemical Industry

- Application: Benzoic acid is used in the selective oxidation of benzyl alcohol, one of the main routes to produce benzoic acid .

- Method: A catalyst was prepared via methylation and ion exchange, in which a porous aromatic framework acts as a carrier while WO42− serves as the active catalytic site .

- Results: The catalyst showed distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid .

-

Pharmaceuticals

-

Double Decarboxylative Coupling Reactions

- Field: Organic Chemistry

- Application: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Method: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results: Specific results were not detailed in the source .

-

Photochemical Oxidation

- Field: Green Chemistry

- Application: A mild and green photochemical protocol for the oxidation of alcohols to aldehydes and ketones was developed .

- Method: Utilizing thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant and cheap household lamps or sunlight as the light source, a variety of primary and secondary alcohols were converted into the corresponding aldehydes or ketones .

- Results: The reaction mechanism was extensively studied .

-

Acidity of Carboxylic Acids

-

Hydrogenation

- Field: Green Chemistry

- Application: Ir-based catalysts have been developed for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid under mild reaction conditions .

- Method: The catalysts were composed of atomically dispersed CoN4 species embedded in N-doped CNTs and encapsulated Co nanoparticles .

- Results: The catalysts exhibited outstanding performance for selective aerobic oxidation of toluene to benzoic acid without additives under solvent-free conditions .

-

Selective Oxidation

- Field: Green Chemistry

- Application: A Co@N/Co-CNT catalyst was developed for the selective oxidation of toluene to benzoic acid with benign oxidant O2 .

- Method: The catalyst was composed of atomically dispersed CoN4 species embedded in N-doped CNTs .

- Results: The catalyst exhibited outstanding performance for selective aerobic oxidation of toluene to benzoic acid .

-

Functional Group Transformations

- Field: Organic Chemistry

- Application: 2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant .

- Method: It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centres adjacent to carbonyl functionalities .

- Results: Specific results were not detailed in the source .

安全和危害

Specific safety and hazard information for 2-(o-Tolylcarbamoyl)benzoic acid is not readily available. However, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled89.

未来方向

The future directions of 2-(o-Tolylcarbamoyl)benzoic acid are not explicitly stated in the available literature. However, it is available for purchase for research purposes110, suggesting that it may have potential applications in future scientific studies.

Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a subject matter expert is recommended.

属性

IUPAC Name |

2-[(2-methylphenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQPNGPGDNBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(o-Tolylcarbamoyl)benzoic acid | |

CAS RN |

19336-68-6 |

Source

|

| Record name | 2'-METHYLPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)